molecular formula C6H7F3O B13563531 1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one

1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one

Cat. No.: B13563531
M. Wt: 152.11 g/mol
InChI Key: HLRSCLZOPAQXLQ-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one is a chemical compound that belongs to the class of ketones. It is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to an ethanone group. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

The synthesis of 1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one typically involves the trifluoromethylation of carbon-centered radical intermediates. This process is crucial due to the increasing importance of the trifluoromethyl group in pharmaceuticals, agrochemicals, and materials .

Industrial production methods for this compound may involve large-scale trifluoromethylation processes, utilizing specialized equipment and reagents to ensure high yield and purity. The exact details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the desired outcome of the reaction.

Scientific Research Applications

1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups, which are valuable in pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is used to study the effects of trifluoromethyl groups on biological systems, including their interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its use as a precursor in drug development.

    Industry: In industrial research, the compound is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group is known to influence the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins. These properties make the compound valuable in drug design, as it can enhance the pharmacokinetic and pharmacodynamic profiles of potential therapeutics .

Comparison with Similar Compounds

1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one can be compared with other similar compounds, such as:

    1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol: This compound contains a hydroxyl group instead of a ketone group, leading to different chemical reactivity and applications.

    1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]acetic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications.

Properties

Molecular Formula

C6H7F3O

Molecular Weight

152.11 g/mol

IUPAC Name

1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethanone

InChI

InChI=1S/C6H7F3O/c1-3(10)4-2-5(4)6(7,8)9/h4-5H,2H2,1H3/t4-,5+/m1/s1

InChI Key

HLRSCLZOPAQXLQ-UHNVWZDZSA-N

Isomeric SMILES

CC(=O)[C@H]1C[C@@H]1C(F)(F)F

Canonical SMILES

CC(=O)C1CC1C(F)(F)F

Origin of Product

United States

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